Home > Products > Screening Compounds P134135 > Thalidomide-5'-C4-OH
Thalidomide-5'-C4-OH -

Thalidomide-5'-C4-OH

Catalog Number: EVT-14058412
CAS Number:
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-C4-OH is a derivative of thalidomide, originally developed in the 1950s as a sedative but later recognized for its teratogenic effects. Despite its controversial history, thalidomide and its derivatives have been repurposed in modern medicine, particularly for treating conditions such as multiple myeloma and erythema nodosum leprosum. Thalidomide-5'-C4-OH has garnered attention for its potential therapeutic applications due to its unique chemical structure and biological activity.

Source

Thalidomide-5'-C4-OH is synthesized from thalidomide through specific chemical modifications, primarily hydroxylation at the 5' position. This compound is available from various chemical suppliers and research laboratories.

Classification

Thalidomide-5'-C4-OH falls under the category of pharmaceutical compounds, specifically as a member of the thalidomide family. It is classified as an immunomodulatory drug with anti-inflammatory and anti-angiogenic properties.

Synthesis Analysis

Methods

The synthesis of Thalidomide-5'-C4-OH typically involves hydroxylation reactions. One prominent method employs cytochrome P450 enzymes, particularly CYP2C19, which catalyze the hydroxylation at the 5' position of the thalidomide molecule. This biotransformation can be achieved using recombinant enzymes or engineered microbial systems for large-scale production.

Technical Details

  1. Hydroxylation Reaction: The reaction conditions often involve specific pH levels and temperature controls to optimize enzyme activity.
  2. Purification: High-performance liquid chromatography (HPLC) is essential for purifying the synthesized compound and ensuring its chemical integrity.
Molecular Structure Analysis

Structure

Thalidomide-5'-C4-OH has a complex molecular structure characterized by a phthalimide ring system with a hydroxyl group at the 5' position.

PropertyData
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
IUPAC Name2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutyl)isoindole-1,3-dione
InChI KeyUQVGLTXRDHOFAP-UHFFFAOYSA-N
Canonical SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCO

Data

The structural data indicates the presence of multiple functional groups that contribute to its pharmacological properties.

Chemical Reactions Analysis

Reactions

Thalidomide-5'-C4-OH can undergo several chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form dihydroxy derivatives.
  2. Reduction: Carbonyl groups in the phthalimide ring may be reduced.
  3. Substitution: Nucleophilic substitution reactions can occur at the phthalimide ring.

Technical Details

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Ammonia, primary amines.

These reactions can yield various hydroxylated and reduced derivatives with distinct pharmacological profiles.

Mechanism of Action

Thalidomide-5'-C4-OH exerts its therapeutic effects through several mechanisms:

  1. Binding to Cereblon: It interacts with cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex, leading to the degradation of specific proteins.
  2. Modulation of Tumor Necrosis Factor-alpha: The compound influences the release of tumor necrosis factor-alpha and other cytokines, resulting in anti-inflammatory effects.
  3. Inhibition of Angiogenesis: It modulates various growth factors and signaling pathways involved in angiogenesis.

These processes contribute to its efficacy in treating inflammatory diseases and certain cancers.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-5'-C4-OH is typically presented as a solid compound with specific melting points that vary based on purity and synthesis method.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility varies depending on solvent polarity, affecting its bioavailability.

Applications

Thalidomide-5'-C4-OH has several scientific applications:

  1. Pharmaceutical Research: Used as a building block for synthesizing new derivatives with enhanced therapeutic properties.
  2. Biological Studies: Investigated for its role in protein degradation pathways and interactions with cereblon.
  3. Clinical Applications: Explored for potential treatments of cancers, inflammatory disorders, and other diseases due to its immunomodulatory effects.
Mechanistic Insights into Targeted Protein Degradation

Role of Thalidomide-5'-C4-OH as a Cereblon (CRBN)-Directed E3 Ligase Ligand

Thalidomide-5'-C4-OH (C₁₇H₁₈N₂O₆, MW 346.34 g/mol) is a hydroxylated derivative of thalidomide engineered to function as a high-affinity molecular recruiter for the E3 ubiquitin ligase CRBN. This molecule retains the core glutarimide ring critical for CRBN engagement but features a hydroxy-terminated butyl linker (C4-OH) extending from the 5'-position of the glutarimide moiety [1] [6]. Biochemically, it exploits the endogenous ubiquitin-proteasome system by binding CRBN within its tri-tryptophan pocket (Trp380, Trp386, Trp400 in human CRBN), thereby modulating the substrate specificity of the CRL4CRBN E3 ligase complex [3] [10].

Upon binding, Thalidomide-5'-C4-OH induces conformational changes in CRBN, creating a neomorphic surface ("neointerface") that enables the recruitment and ubiquitination of non-native substrate proteins termed neosubstrates [10]. Unlike the parent thalidomide—which primarily drives degradation of transcription factors IKZF1/3—the C4-OH linker extension enhances versatility as a PROTAC warhead. This modification facilitates coupling to target protein ligands while maintaining CRBN binding avidity (KD ≈ low micromolar range, comparable to underivatized thalidomide analogs) [1] [6]. Functional studies confirm its role in inhibiting CRBN auto-ubiquitination and enabling degradation of pathogenic proteins in cellular models, particularly in oncology contexts [2] [10].

Table 1: Key Thalidomide-Based CRBN Ligands and Their Molecular Features

CompoundMolecular FormulaMolecular Weight (g/mol)CRBN-Binding Functional GroupLinker ChemistryPrimary Application
Thalidomide-5'-C4-OHC₁₇H₁₈N₂O₆346.34Glutarimide ringHydroxy-terminated alkylPROTAC warhead
Thalidomide-5'-O-C4-alkyneC₁₉H₁₈N₂O₅354.36Glutarimide ringAlkyne-terminated alkylClick chemistry conjugation
5'-OH-ThalidomideC₁₃H₁₀N₂O₅*~274.24Glutarimide ringNone (native metabolite)Anti-angiogenic studies
LenalidomideC₁₃H₁₃N₃O₃259.26AminoglutarimideNoneClinical IMiD (myeloma, MDS)

Note: 5'-OH-Thalidomide molecular formula estimated based on core structure [2] [9].

Structural Determinants for CRBN Binding and Substrate Recruitment in PROTAC Design

The efficacy of Thalidomide-5'-C4-OH as a CRBN recruiter hinges on stereospecific and conformational binding determinants. Crystallographic analyses reveal that the glutarimide ring inserts into CRBN’s hydrophobic pocket, forming hydrogen bonds between the imide carbonyl groups and residues His378 and Trp380. The 5'-position linker attachment point resides at the solvent-exposed periphery of this binding site, enabling linker extension without steric clashes [7] [8].

Critical insights include:

  • Stereoselectivity: The (S)-enantiomer of thalidomide analogs exhibits ~10-fold stronger CRBN binding affinity than the (R)-enantiomer due to relaxed ring conformation optimizing van der Waals contacts with Trp386. Deuterium-stabilized enantiomers confirm this preference translates to enhanced degradation efficiency (e.g., IKZF3 degradation in MM1S cells) [8].
  • Linker Attachment Vector: Extension from the 5'-O position (glutarimide ring) versus the phthalimide 4/5-position minimizes interference with CRBN’s neosubstrate recruitment surface. This positioning preserves molecular glue functionality while enabling bifunctional PROTAC synthesis [4] [10].
  • Conformational Flexibility: The C4 alkyl linker (‑OCH₂CH₂CH₂CH₂OH) provides optimal length (≈11–13 Å) to span CRBN’s surface to a target protein binder. Unlike rigid aromatics, alkyl chains confer torsional flexibility, accommodating variable distances between E3 ligase and target protein interfaces [4] [6].

Table 2: Structural Comparison of Thalidomide Derivatives for PROTAC Design

Structural FeatureThalidomide-5'-C4-OHThalidomide-5'-O-C4-alkyne5'-OH-Thalidomide (Metabolite)Clinical IMiDs (Lenalidomide)
CRBN Binding RegionGlutarimide ringGlutarimide ringGlutarimide ringAminoglutarimide
Linker/Modification‑O‑(CH₂)₄‑OH‑O‑(CH₂)₄‑C≡CH5'-OH (no linker)4-Amino group on phthalimide
Key Protein InteractionsH-bonds: His378, Trp380H-bonds: His378, Trp380H-bonds: His378, Trp380Ionic bond: Asp316
Functional Group ReactivityPrimary alcohol (for acylation/coupling)Terminal alkyne (for click chemistry)None (low derivatization potential)None
PROTAC UtilityHigh (flexible linker conjugation)High (bioorthogonal conjugation)LowLow (clinical activity limits redesign)

Linker Optimization Strategies for Enhanced Proteolysis-Targeting Chimera (PROTAC) Efficiency

The hydroxybutyl linker (‑O‑C4‑OH) in Thalidomide-5'-C4-OH is a strategic design element balancing synthetic accessibility, physicochemical properties, and degrader efficiency. Key optimization considerations include:

  • Length and Flexibility: The four-carbon alkyl chain provides sufficient spatial separation (≈12–14 Å when fully extended) to prevent steric hindrance between CRBN and the target protein binder. This length outperforms shorter linkers (C2–C3) in ternary complex formation efficiency, as evidenced by cellular degradation assays comparing PROTACs targeting BRD4 or BTK [9]. Hydrophilic linkers like PEG may enhance solubility but reduce cell permeability.
  • Terminal Functionalization: The primary hydroxyl group enables straightforward conjugation via esterification, amidation, or carbamate formation to target protein ligands (e.g., kinase inhibitors, BET bromodomain binders). Compared to terminal alkynes (e.g., Thalidomide-5'-O-C4-alkyne), hydroxyl groups offer broader compatibility with solution-phase peptide coupling chemistry without requiring copper-catalyzed azide-alkyne cycloaddition (CuAAC) [4] [6].
  • Cooperativity Enhancement: Optimal linkers foster positive cooperativity—where ternary complex (CRBN:PROTAC:Target) stability exceeds the sum of binary interactions. The C4-OH linker’s flexibility allows dynamic adjustment to neo-substrate interfaces, increasing the efficiency of ubiquitin transfer. For instance, PROTACs using Thalidomide-5'-C4-OH show >50% target degradation at 100 nM in leukemia models, whereas C2-linked variants require higher concentrations .

Recent advances leverage computational modeling (e.g., molecular dynamics simulations of ternary complexes) to rationalize linker length/rigidity effects. Thalidomide-5'-C4-OH serves as a versatile starting point for "linker-scanning" libraries to empirically identify optimal degraders for challenging targets.

Properties

Product Name

Thalidomide-5'-C4-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutyl)isoindole-1,3-dione

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

InChI

InChI=1S/C17H18N2O5/c20-8-2-1-3-10-4-5-11-12(9-10)17(24)19(16(11)23)13-6-7-14(21)18-15(13)22/h4-5,9,13,20H,1-3,6-8H2,(H,18,21,22)

InChI Key

UQVGLTXRDHOFAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.